Cas no 1690787-26-8 (3-2-(3-fluorophenoxy)ethylazetidine)

3-2-(3-fluorophenoxy)ethylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-2-(3-fluorophenoxy)ethylazetidine
- EN300-1851519
- 1690787-26-8
- 3-[2-(3-fluorophenoxy)ethyl]azetidine
-
- インチ: 1S/C11H14FNO/c12-10-2-1-3-11(6-10)14-5-4-9-7-13-8-9/h1-3,6,9,13H,4-5,7-8H2
- InChIKey: UBYBDYDPYJUQCC-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)OCCC1CNC1
計算された属性
- せいみつぶんしりょう: 195.105942232g/mol
- どういたいしつりょう: 195.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-2-(3-fluorophenoxy)ethylazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851519-0.5g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1851519-0.25g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1851519-5.0g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1851519-10g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1851519-10.0g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1851519-5g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1851519-1.0g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1851519-0.05g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1851519-2.5g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1851519-0.1g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 0.1g |
$804.0 | 2023-09-19 |
3-2-(3-fluorophenoxy)ethylazetidine 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
3-2-(3-fluorophenoxy)ethylazetidineに関する追加情報
3-2-(3-Fluorophenoxy)ethylazetidine: A Promising Compound in the Field of Medicinal Chemistry
3-2-(3-Fluorophenoxy)ethylazetidine (CAS No. 1690787-26-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a nitrogen atom. The presence of a fluorine atom and a phenoxy group in its structure imparts distinct chemical and biological properties, making it a subject of extensive research.
The fluorine substitution in the phenoxy group of 3-2-(3-fluorophenoxy)ethylazetidine plays a crucial role in modulating its pharmacological profile. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, which can improve their bioavailability and pharmacokinetic properties. This is particularly important in drug development, where optimizing these parameters can significantly enhance the efficacy and safety of potential therapeutic agents.
Recent studies have explored the biological activities of 3-2-(3-fluorophenoxy)ethylazetidine. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-2-(3-fluorophenoxy)ethylazetidine exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that the compound could be a valuable lead for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its enzyme inhibitory properties, 3-2-(3-fluorophenoxy)ethylazetidine has also shown promise as an antagonist for certain receptors. Research conducted at a leading pharmaceutical company demonstrated that the compound effectively blocks specific receptors associated with pain signaling pathways. This makes it a potential candidate for developing novel analgesic drugs with fewer side effects compared to existing treatments.
The structural flexibility and chemical reactivity of 3-2-(3-fluorophenoxy)ethylazetidine have also been leveraged in synthetic chemistry. The compound serves as an excellent building block for constructing more complex molecules with diverse biological activities. Chemists have utilized its unique properties to synthesize analogs with enhanced potency and selectivity, further expanding its potential applications in drug discovery.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-2-(3-fluorophenoxy)ethylazetidine. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients, with no significant adverse effects observed. These findings are encouraging and pave the way for more advanced clinical studies to explore its therapeutic potential.
The development of 3-2-(3-fluorophenoxy)ethylazetidine is part of a broader trend in medicinal chemistry towards designing molecules with improved pharmacological profiles. By incorporating strategic functional groups and optimizing molecular architecture, researchers aim to create drugs that are more effective, safer, and better suited for clinical use. The ongoing research on this compound highlights the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in advancing drug discovery.
In conclusion, 3-2-(3-fluorophenoxy)ethylazetidine (CAS No. 1690787-26-8) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features, combined with its potential therapeutic benefits, make it an exciting area of study for researchers and pharmaceutical companies alike. As further research continues to uncover its full potential, it is likely that this compound will play a significant role in the development of new treatments for various diseases.
1690787-26-8 (3-2-(3-fluorophenoxy)ethylazetidine) 関連製品
- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)
- 1214380-35-4(4-(3-(Chloromethyl)-5-fluorophenyl)pyridine)
- 1352931-26-0((2S)-2-[(4R)-2,2-dimethyltetrahydropyran-4-yl]-2-(methoxycarbonylamino)acetic acid)
- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)
- 1020252-42-9(3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole)
- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)
- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)
- 2171845-29-5(O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine)
- 5507-44-8(Diethoxymethylvinylsilane)
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)